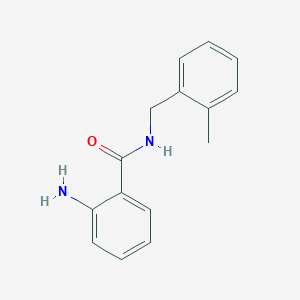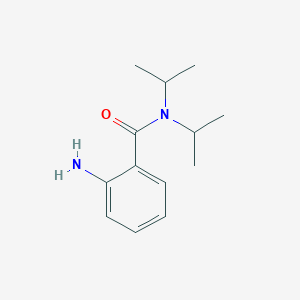![molecular formula C18H13ClN2O2S B281930 N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family of compounds and has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of CTB is not fully understood. However, it has been proposed that CTB exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. CTB has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages. CTB has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of inflammatory responses. CTB has been shown to inhibit the expression of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation. CTB has been shown to possess analgesic properties, and it has been proposed that this effect may be due to its ability to inhibit the production of prostaglandins.
Advantages and Limitations for Lab Experiments
CTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, which make it an attractive candidate for further research. However, there are also some limitations to using CTB in lab experiments. The exact mechanism of action of CTB is not fully understood, and more research is needed to elucidate its pharmacological effects. Additionally, there may be some potential side effects associated with the use of CTB, which need to be investigated further.
Future Directions
There are several future directions for the research on CTB. One potential application of CTB is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CTB has been shown to possess anti-inflammatory properties, and it may be a promising candidate for further research in this area. Additionally, CTB has been shown to possess anti-tumor properties, and it may have potential as a cancer therapeutic. Further research is needed to investigate the potential therapeutic applications of CTB and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of CTB involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of CTB has been reported in several research articles, and the procedure is relatively simple and efficient.
Scientific Research Applications
CTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. CTB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammatory responses.
properties
Molecular Formula |
C18H13ClN2O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11-16(15(22)12-7-9-14(19)10-8-12)24-18(20-11)21-17(23)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,23) |
InChI Key |
PTPUKSAHXVLVJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)